
4-Borono-L-phenylalanine
Descripción general
Descripción
4-Borono-L-phenylalanine (BPA), a boron-containing amino acid analog, is a critical agent in boron neutron capture therapy (BNCT) for cancer treatment. BPA selectively accumulates in tumor cells via the L-amino acid transporter 1 (LAT1), which is overexpressed in many cancers . Upon neutron irradiation, the boron-10 isotope in BPA undergoes a nuclear capture reaction, releasing high-energy α particles and lithium nuclei that destroy cancer cells while sparing healthy tissues . Current research focuses on optimizing its delivery systems and improving tumor retention, such as through molecularly imprinted polymers (MIPs) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El borofalano (10B) se sintetiza utilizando (S)-4-yodofenilalanina como material de partida. La síntesis involucra varios pasos:
Protección Boc: (S)-4-yodofenilalanina se protege con un grupo tert-butoxicarbonilo (Boc) para formar (S)-N-Boc-4-yodofenilalanina.
Boroilación: El compuesto protegido se somete a intercambio metal-halógeno seguido de la extinción con borato de tributilo.
Desprotección Boc: El grupo Boc se elimina para producir borofalano (10B).
Métodos de producción industrial: La producción industrial de borofalano (10B) sigue rutas sintéticas similares, pero se amplía para cumplir con las normas reglamentarias y garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones: El borofalano (10B) principalmente se somete a reacciones de captura de neutrones. Cuando se expone a la irradiación de neutrones, el borofalano (10B) absorbe neutrones y libera partículas alfa de corto alcance y núcleos de litio .
Reactivos y condiciones comunes:
Irradiación de neutrones: La condición principal para la reacción es la presencia de una fuente de neutrones.
Productos principales:
Partículas alfa: Son partículas de alta energía que causan daño celular localizado.
Núcleos de litio: También se producen durante la reacción de captura de neutrones y contribuyen a los efectos letales para las células.
Aplicaciones Científicas De Investigación
Boron Neutron Capture Therapy (BNCT)
Overview of BNCT
BNCT is a targeted cancer treatment that utilizes the unique properties of boron isotopes to selectively destroy cancer cells. When exposed to thermal neutrons, boron-10 (^10B) undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which are lethal to nearby cells. BPA serves as a carrier for ^10B, facilitating its delivery to tumor cells.
Clinical Applications
BPA has been extensively studied in clinical trials for various cancers, particularly those with overexpressed L-type amino acid transporters (LAT-1), which enhance the uptake of BPA by tumor cells. Studies have demonstrated that preloading with other amino acids like L-tyrosine can significantly increase BPA uptake in cancerous cell lines, enhancing its therapeutic efficacy .
Case Study: A549 and V79-4 Cell Lines
A recent investigation explored the effects of L-phenylalanine and L-tyrosine preloading on BPA uptake in A549 (non-small cell lung carcinoma) and V79-4 (normal fibroblast) cell lines. The study found that L-tyrosine preloading increased BPA uptake by 1.24 ± 0.47-fold in A549 cells and by 2.04 ± 0.74-fold in V79-4 cells . This suggests that amino acid preloading strategies could optimize BPA delivery for enhanced therapeutic outcomes.
Imaging Applications
Positron Emission Tomography (PET)
BPA has also been utilized in PET imaging to monitor its distribution and pharmacokinetics in vivo. The derivative compound 4-borono-2-[^18F]fluoro-L-phenylalanine (^18F-FBPA) has been developed to visualize tumor uptake of boron in various animal models, showing higher accumulation in melanoma compared to non-melanoma tumors . This imaging capability is crucial for assessing the effectiveness of BNCT treatments.
Biodistribution Studies
Research involving biodistribution studies using small animal PET/CT has shown promising results in understanding how BPA accumulates in different tumor types. These studies are essential for optimizing BNCT protocols and improving patient outcomes .
Material Science Innovations
Molecularly Imprinted Polymers (MIPs)
Recent advancements have led to the development of molecularly imprinted polymers specifically designed for BPA. These MIPs exhibit high specificity and binding capacity towards BPA, making them potential candidates for drug delivery systems . The ability to control the release of BPA from these polymers could enhance its therapeutic applications while minimizing systemic toxicity.
Summary Table: Applications of 4-Borono-L-phenylalanine
Application Area | Description | Key Findings |
---|---|---|
BNCT | Targeted cancer therapy using boron isotopes | Enhanced uptake with amino acid preloading; effective against LAT-1 overexpressing tumors |
Imaging | PET imaging for tracking BPA distribution | Higher accumulation in melanoma; aids in evaluating BNCT efficacy |
Material Science | Development of MIPs for controlled drug delivery | High specificity for BPA; potential for reduced systemic toxicity |
Mecanismo De Acción
El borofalano (10B) se absorbe predominantemente por las células tumorales a través del transportador de aminoácidos tipo L-1 (LAT-1), que se expresa en gran medida en varios carcinomas . Tras la irradiación de neutrones, el borofalano (10B) captura neutrones y se somete a una reacción nuclear, liberando partículas alfa y núcleos de litio. Estas partículas causan daño localizado a las células tumorales, lo que lleva a la muerte celular mientras se preservan los tejidos normales adyacentes .
Compuestos similares:
L-4-Boronofenilalanina (BPA): Otro compuesto boronado utilizado en TCNB.
Borocaptato de sodio (BSH): Un compuesto de boro utilizado en TCNB para tumores cerebrales.
Singularidad del borofalano (10B):
Captación selectiva: El borofalano (10B) tiene una alta afinidad por las células tumorales debido al transportador LAT-1, lo que lo hace altamente selectivo.
Eficaz en varios cánceres: Ha demostrado eficacia en el tratamiento de cánceres de cabeza y cuello, melanoma maligno y otros tumores
Efectos letales para las células mejorados: La combinación de partículas alfa y núcleos de litio liberados durante la captura de neutrones proporciona potentes efectos letales para las células.
El borofalano (10B) representa un avance significativo en la terapia dirigida del cáncer, ofreciendo una opción de tratamiento altamente selectiva y efectiva para pacientes con tumores difíciles de tratar.
Comparación Con Compuestos Similares
Sodium Borocaptate (BSH)
Parameter | BPA | BSH |
---|---|---|
Molecular Formula | C₉H₁₂BNO₄ | Na₂B₁₂H₁₁SH |
Boron Content | 1 atom/molecule | 12 atoms/molecule |
Mechanism | Active transport via LAT1 | Passive diffusion |
Tumor Selectivity | High (LAT1-mediated uptake) | Low (non-specific) |
Clinical Use | Primary for gliomas, melanomas | Limited due to poor selectivity |
Advantages | Targeted delivery, higher retention | High boron payload |
Limitations | Low solubility, requires formulation | Poor tumor-to-blood ratio |
BSH, another BNCT agent, contains 12 boron atoms per molecule but lacks active targeting, leading to suboptimal tumor accumulation . While BSH’s high boron content is advantageous, its passive diffusion mechanism results in lower tumor-to-healthy tissue ratios (<3:1), a key requirement for effective BNCT . In contrast, BPA achieves ratios >3:1 in gliomas and melanomas due to LAT1-mediated uptake .
4-Borono-D-Phenylalanine
The D-stereoisomer of BPA, 4-Borono-D-phenylalanine, exhibits distinct pharmacokinetics due to its inability to bind LAT1. Preclinical studies show significantly lower tumor uptake compared to L-BPA, highlighting the importance of stereochemistry in targeting . This difference underscores the necessity of enantiomeric purity in BPA synthesis for clinical applications .
Carboxyboranylamino Ethanol
Carboxyboranylamino ethanol (compound 1), a novel boron agent, demonstrates lower cytotoxicity and higher antitumor efficacy in vitro against SCCVII cells compared to BPA. Molecular docking studies suggest enhanced bioactivity due to optimized interactions with cellular targets .
BPA-Fructose vs. BPA-PVA Complexes
- BPA-Fructose : Improves solubility but has short tumor retention (peak at 1 hour post-administration) .
- BPA-PVA : Polyvinyl alcohol (PVA) complexes prolong tumor retention (>2 hours) via LAT1-mediated endocytosis, increasing therapeutic efficacy .
Organoboron Compounds (Benzoxaboroles)
Benzoxaboroles, a class of organoboron compounds, exhibit antimicrobial and anti-inflammatory properties but lack BNCT utility. Their mechanism involves binding to bacterial enzymes (e.g., leucyl-tRNA synthetase), differing fundamentally from BPA’s neutron capture-driven cytotoxicity .
Key Research Findings
pH-Dependent Binding : BPA’s adsorption to MIPs is pH-sensitive, with optimal binding at pH 5 (IF = 1.72) due to zwitterionic form interactions. At pH 9.5, specificity drops (IF = 0.81) due to competing anion species .
Synthetic Advances : Isotopically pure L-10BPA (≥95% 10B) is synthesized via acid deprotection of Boc-protected intermediates, avoiding hydrogenation steps that degrade optical purity .
Cytotoxicity : BPA-loaded MIPs show >80% cell viability in A549 and V79-4 cell lines, confirming biocompatibility .
Data Tables
Table 1: Comparative Binding Capacities of BPA Delivery Systems
System | Binding Capacity (ng g⁻¹) | Imprinting Factor (IF) |
---|---|---|
Bulk MIP (MIP1b) | 330.4 ± 4.6 | 2.04 |
Honeycomb MIP (MIP1h) | 1905 ± 14 (pH 5) | 1.72 |
Non-Imprinted Polymer | 1105 ± 16 (pH 5) | – |
Table 2: Tumor-to-Brain Ratios of BPA Formulations
Formulation | Tumor-to-Brain Ratio | Time to Peak (h) |
---|---|---|
BPA-Fructose | 2.05–3.45 | 1 |
BPA-PVA | 4.81 (retention) | >2 |
18F-FBPA (PET tracer) | 3.13–6.3 | 1–2 |
Actividad Biológica
4-Borono-L-phenylalanine (BPA) is a compound that has garnered significant attention in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This article explores the biological activity of BPA, focusing on its mechanisms of action, cellular uptake, and clinical applications, supported by research findings and case studies.
Overview of this compound
BPA is a derivative of the amino acid phenylalanine, where a boron atom is incorporated into the structure. This modification enhances its utility in BNCT, a targeted cancer treatment modality that exploits the high neutron capture cross-section of boron-10 (B) to selectively destroy cancer cells while sparing surrounding healthy tissue.
The primary mechanism by which BPA exerts its biological effects is through selective uptake by tumor cells via L-type amino acid transporters, particularly LAT1 (SLC7A5). This transporter is often overexpressed in various cancers, facilitating the preferential accumulation of BPA in malignant tissues.
Key Mechanisms:
- Selective Uptake : BPA is preferentially taken up by tumor cells over normal cells due to LAT1 expression.
- Boron Neutron Capture : Upon irradiation with thermal neutrons, B in BPA undergoes nuclear reactions that release high-energy alpha particles and lithium nuclei, leading to localized cell death.
Cellular Uptake Studies
Recent studies have focused on enhancing the uptake of BPA in cancer cells through pre-treatment strategies. For instance, preloading with L-tyrosine significantly increased BPA uptake in various cell lines:
Cell Line | Pre-treatment | Increase in BPA Uptake |
---|---|---|
A549 (Lung Cancer) | L-Tyrosine | 1.24 ± 0.47-fold (p = 0.028) |
V79-4 (Fibroblast) | L-Tyrosine | 2.04 ± 0.74-fold (p = 0.000066) |
V79-4 (Fibroblast) | L-Phenylalanine | 1.46 ± 0.06-fold (p = 0.000016) |
These findings suggest that amino acid preloading can significantly enhance the therapeutic efficacy of BPA by increasing its intracellular concentration .
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have shown that BPA can be administered via different routes, including bolus injection and continuous intravenous infusion. Research indicates that both methods lead to substantial accumulation of BPA in tumor tissues:
- Bolus Injection : Rapid initial uptake observed in heart, kidney, and liver.
- Continuous Infusion : Sustained uptake in tumors over time.
A biodistribution analysis revealed boron concentrations in tumors ranging from 7.83 to 16.54 ppm, which correlated with tumor uptake measurements .
Clinical Applications and Case Studies
BPA has been utilized in various clinical trials for treating different types of cancers, particularly malignant melanoma and head and neck cancers. The compound has been marketed under the name Borofalan for clinical use following positive trial outcomes:
- Clinical Trials : Demonstrated efficacy in reducing tumor size with minimal side effects.
- Case Studies : Patients treated with BNCT using BPA showed significant improvements in survival rates compared to traditional therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for 4-Borono-L-phenylalanine in radiopharmaceutical applications?
The synthesis of BPA, particularly its radiolabeled analog 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine (FBPA), involves nucleophilic fluorination using [¹⁸F]fluoride. Key steps include:
- Precursor preparation : A boronate ester precursor is used to facilitate regioselective fluorination.
- Reaction conditions : Optimized parameters include temperature (80–100°C), reaction time (10–15 minutes), and use of phase-transfer catalysts like Kryptofix 222 .
- Purification : Solid-phase extraction (SPE) or HPLC ensures radiochemical purity (>95%) and specific activity (15–30 GBq/µmol) .
Challenges include minimizing hydrolysis of the boronic acid group during synthesis .
Q. How is this compound characterized for purity and structural integrity?
Analytical methods include:
- Nuclear magnetic resonance (NMR) : Confirms boronic acid group integrity and stereochemistry.
- Mass spectrometry (MS) : MALDI-MS is used for peptide boronic acids containing BPA, with on-plate washing to reduce matrix interference .
- Elemental analysis : Quantifies boron content (e.g., via ICP-MS) to verify stoichiometry .
- Chromatography : Reverse-phase HPLC with UV/radiometric detection ensures radiochemical purity .
Q. What factors influence the cellular uptake of BPA in cancer cells?
BPA uptake is mediated by the L-type amino acid transporter 1 (LAT-1), overexpressed in glioblastoma and other cancers. Key factors:
- Competitive inhibition : Pre-treatment with L-phenylalanine or L-tyrosine reduces BPA uptake by saturating LAT-1 .
- pH dependence : Uptake is higher at physiological pH (7.4) compared to acidic conditions .
- Cell proliferation status : LAT-1 expression correlates with proliferating cells, but not all proliferating cells uptake BPA .
Advanced Research Questions
Q. How do LAT-1 transporter expression levels affect BPA uptake in glioblastoma models?
Dual-labeling studies in human glioblastoma tissue show:
- LAT-1 expression : 71.5% of tumor cells express LAT-1, compared to 23.8% expressing proliferating cell nuclear antigen (PCNA) .
- Boron quantification : Tumor boron concentrations reach 30 µg/g wet weight at 4 hours post-administration, inhibited by LAT-1 antagonists like 2-aminobicycloheptane-2-carboxylic acid .
- Therapeutic implications : LAT-1-targeted delivery may enhance BNCT efficacy, as 70% of tumor cells are LAT-1-positive .
Q. What methodologies are used to analyze BPA incorporation into peptide boronic acids via MALDI-MS?
- Sample preparation : Peptides (e.g., FITC-(FBPARW)(FRW)*VRD) are washed on-plate with water to remove unbound BPA .
- Detection : Signals are analyzed for (M+H)⁺ and (M+DHB+H)⁺ adducts, with a detection threshold of 20% abundance .
- Quantification : Relative abundance of BPA-containing peptides is normalized to internal standards.
Q. How can molecularly imprinted polymers (MIPs) enhance BPA delivery in biomedical applications?
- Synthesis : Methacrylic acid and ethylene glycol dimethacrylate form MIPs with a honeycomb-like structure, achieving a binding capacity of 330.4 ± 4.6 ng/g and imprinting factor of 2.04 .
- Release kinetics : <5% of BPA is released in phosphate-buffered saline (PBS) over 2 hours, ensuring controlled delivery .
- Cytotoxicity : MIPs are non-toxic to A549 (lung cancer) and V79-4 (normal lung) cells .
Q. What are the considerations for designing PET imaging studies using 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine?
- Dosimetry : Administered activity ranges from 185–370 MBq, with imaging at 30–60 minutes post-injection .
- Quantitative analysis : Time-activity curves (TACs) and standardized uptake values (SUVs) are calculated for tumor vs. normal tissue .
- Validation : Co-registration with MRI/CT improves anatomical localization in BNCT planning .
Q. How do pre-treatments with L-phenylalanine or L-tyrosine affect BPA uptake in cancer cells?
- Competitive inhibition : Pre-incubation with 10 mM L-phenylalanine reduces BPA uptake by 60–80% in SC-ICP-MS studies .
- Mechanistic insights : LAT-1 affinity for BPA (Kd ≈ 0.26 µM) is lower than endogenous amino acids, necessitating dose optimization .
- Clinical relevance : Pre-treatment protocols are debated due to potential interference with therapeutic boron accumulation .
Q. Data Contradictions and Recommendations
- Synthesis yields : reports >95% radiochemical purity, while earlier methods ( ) achieved lower yields. Recommendations include optimizing precursor stability .
- Uptake variability : LAT-1 expression varies between tumor types (e.g., glioblastoma vs. lung cancer). Use immunohistochemistry to validate transporter status pre-study .
Propiedades
IUPAC Name |
2-amino-3-(4-boronophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90580-64-6 | |
Record name | p-Boronophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Boronophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORONOPHENYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.